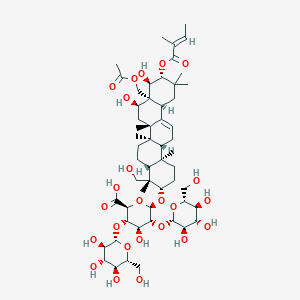

Isoescin IA

Description

See also: Horse Chestnut (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-IVKVKCDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219944-39-5 | |

| Record name | Isoescin IA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Isoescin IA in Aesculus chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Isoescin IA, a prominent triterpenoid saponin found in the seeds of Aesculus chinensis (Chinese horse chestnut). This document details the proposed biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the key processes.

The Biosynthesis Pathway of Isoescin IA

The biosynthesis of Isoescin IA in Aesculus chinensis is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosylation modifications. The pathway involves several key enzymes, including an oxidosqualene cyclase (OSC), cytochrome P450 monooxygenases (CYP450s), a cellulose synthase-like (CSL) glycosyltransferase, and a BAHD acyltransferase. Recent genomic and functional characterization studies have identified candidate genes encoding these enzymes.[1]

The proposed biosynthetic pathway commences with the formation of the triterpene scaffold, β-amyrin, from 2,3-oxidosqualene, a reaction catalyzed by the β-amyrin synthase, AcOCS6.[1] Following this, a series of position-specific hydroxylations are carried out by cytochrome P450 enzymes. While the exact sequence and all involved P450s for the generation of the aglycone of Isoescin IA are still under investigation, studies on the closely related escin Ia suggest the involvement of enzymes like AcCYP716A278 and AcCYP716A275.[1] These enzymes are responsible for oxidations at various positions on the β-amyrin backbone to produce protoaescigenin, a key intermediate.

Subsequently, the aglycone undergoes glycosylation. A key enzyme in this step is a cellulose synthase-like protein, AcCSL1, which is proposed to catalyze the addition of a glucuronic acid moiety to the C-3 position of the aglycone.[1] The final steps in the biosynthesis of Isoescin IA involve acylation reactions. A seed-specific BAHD acyltransferase, AcBAHD6, has been identified as a likely candidate for the transfer of an acyl group to the sugar moiety.[1]

Data Presentation

Quantitative Analysis of Saponins in Aesculus chinensis Seeds

The concentration of Isoescin IA and related saponins in the seeds of Aesculus chinensis has been quantified in several studies. The following table summarizes representative data from a study utilizing accelerated solvent extraction followed by high-performance liquid chromatography (HPLC).

| Saponin | Concentration (mg/g of dried seed material)[2] |

| Isoescin IA | 9.3 |

| Escin IA | 17.3 |

| Escin IB | 10.4 |

| Isoescin IB | 5.9 |

Enzyme Kinetic Parameters

To date, specific kinetic parameters (Km, Vmax, kcat) for the enzymes involved in the Isoescin IA biosynthetic pathway have not been extensively reported in the literature. Further research is required to determine these values, which are crucial for understanding the efficiency and regulation of the pathway. The following tables serve as templates for the presentation of such data once it becomes available.

Table 2.2.1: Kinetic Parameters of AcOCS6 (β-amyrin synthase)

| Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |

|---|

| 2,3-Oxidosqualene | Data not available | Data not available | Data not available |

Table 2.2.2: Kinetic Parameters of AcCYP716A278 and AcCYP716A275

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |

|---|---|---|---|---|

| AcCYP716A278 | β-Amyrin | Data not available | Data not available | Data not available |

| AcCYP716A275 | Oxidized Intermediate | Data not available | Data not available | Data not available |

Table 2.2.3: Kinetic Parameters of AcCSL1 (UDP-glycosyltransferase) | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | | :--- | :--- | :--- | :--- | :--- | | Protoaescigenin | Data not available | Data not available | Data not available | | UDP-glucuronic acid | Data not available | Data not available | Data not available |

Table 2.2.4: Kinetic Parameters of AcBAHD6 (Acyltransferase) | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | | :--- | :--- | :--- | :--- | :--- | | Glycosylated Aglycone | Data not available | Data not available | Data not available | | Acyl-CoA | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation and characterization of the Isoescin IA biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of candidate genes in N. benthamiana to functionally characterize their role in the Isoescin IA pathway.

3.1.1. Vector Construction:

-

Amplify the full-length coding sequences of candidate genes (e.g., AcOCS6, AcCYP716A278, AcCYP716A275, AcCSL1, AcBAHD6) from A. chinensis cDNA.

-

Clone the amplified sequences into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Verify the constructs by sequencing.

3.1.2. Agrobacterium tumefaciens Transformation:

-

Transform the expression vectors into a competent A. tumefaciens strain (e.g., AGL1 or GV3101) by electroporation.

-

Select for transformed colonies on LB agar plates containing appropriate antibiotics.

-

Confirm the presence of the construct by colony PCR.

3.1.3. Agroinfiltration:

-

Grow the transformed A. tumefaciens strains in LB medium with appropriate antibiotics to an OD600 of 0.8-1.0.

-

Harvest the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6) to a final OD600 of 0.5 for each construct.

-

For co-expression, mix the bacterial suspensions in equal ratios.

-

Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

Incubate the plants in a growth chamber for 5-7 days.

3.1.4. Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue and freeze-dry.

-

Grind the dried tissue to a fine powder.

-

Extract the metabolites with 80% methanol by sonication.

-

Centrifuge the extract and filter the supernatant.

-

Analyze the extract by HPLC-MS to identify the products of the heterologously expressed enzymes.

Functional Characterization of Oxidosqualene Cyclase in Yeast

This protocol outlines the functional characterization of AcOCS6 in a yeast expression system.

3.2.1. Yeast Strain and Vector:

-

Use a lanosterol synthase-deficient yeast strain (e.g., GIL77) that accumulates 2,3-oxidosqualene.

-

Clone the coding sequence of AcOCS6 into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter.

3.2.2. Yeast Transformation and Expression:

-

Transform the expression vector into the yeast strain using the lithium acetate method.

-

Select for transformants on appropriate selection media.

-

Grow the transformed yeast in induction medium containing galactose to induce protein expression.

3.2.3. Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Saponify the cells with alcoholic KOH.

-

Extract the non-saponifiable lipids with hexane.

-

Analyze the extract by GC-MS to identify the cyclization product (β-amyrin).

In Vitro Enzyme Assays

3.3.1. Cytochrome P450 (CYP450) Activity Assay:

-

Express the CYP450s (AcCYP716A278, AcCYP716A275) and a cytochrome P450 reductase in a suitable system (e.g., yeast microsomes).

-

Prepare a reaction mixture containing the microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., β-amyrin or a downstream intermediate), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze by HPLC-MS.

3.3.2. UDP-Glycosyltransferase (UGT) Activity Assay:

-

Express and purify the UGT (AcCSL1).

-

Prepare a reaction mixture containing the purified enzyme, a buffer (e.g., Tris-HCl, pH 7.5), the aglycone substrate (e.g., protoaescigenin), and the sugar donor (UDP-glucuronic acid).

-

Initiate the reaction and incubate at an optimal temperature.

-

Terminate the reaction and analyze the formation of the glycosylated product by HPLC-MS.

3.3.3. BAHD Acyltransferase Activity Assay:

-

Express and purify the acyltransferase (AcBAHD6).

-

Prepare a reaction mixture containing the purified enzyme, a buffer, the acyl acceptor (the glycosylated aglycone), and the acyl-CoA donor.

-

Initiate the reaction and monitor the formation of the acylated product by HPLC-MS.

HPLC-MS Analysis of Triterpenoid Saponins

3.4.1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3.4.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Analysis Mode: Full scan and targeted MS/MS for identification and quantification.

-

Collision Energy: Optimized for fragmentation of Isoescin IA and related compounds.

This technical guide provides a framework for understanding and investigating the biosynthesis of Isoescin IA in Aesculus chinensis. Further research is necessary to fully elucidate the intricate details of this pathway, particularly the precise sequence of oxidative reactions and the kinetic properties of the involved enzymes. The protocols outlined herein offer a robust starting point for researchers aiming to contribute to this field.

References

- 1. Characterization of the horse chestnut genome reveals the evolution of aescin and aesculin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Isoescin IA and Escin Ia

For Researchers, Scientists, and Drug Development Professionals

Core Structural Differences: A Tale of Two Isomers

Isoescin IA and Escin Ia are constitutional isomers, sharing the same molecular formula (C₅₅H₈₆O₂₄) and a molecular weight of 1131.26 g/mol . Both are complex triterpenoid saponins found predominantly in the seeds of the horse chestnut tree (Aesculus hippocastanum). Their shared core structure consists of a polycyclic triterpene aglycone linked to a trisaccharide chain.

The pivotal structural difference between these two molecules lies in the position of an acetyl group on the aglycone, making them regioisomers. In Escin Ia , the acetyl group is located at the C22 position, whereas in Isoescin IA , it is found at the C28 position. Both isomers possess a tigloyl group at the C21 position. This seemingly minor variation in the placement of the acetyl group has significant implications for their physicochemical properties and biological activities.

Quantitative Structural Data

| Property | Isoescin IA | Escin Ia | Reference |

| Molecular Formula | C₅₅H₈₆O₂₄ | C₅₅H₈₆O₂₄ | [1][2] |

| Molecular Weight | 1131.26 g/mol | 1131.26 g/mol | [1][2] |

| CAS Number | 219944-39-5 | 123748-68-5 | [1][3] |

| Position of Acetyl Group | C28 | C22 | [1][4] |

| Position of Tigloyl Group | C21 | C21 | [1] |

Note: Specific quantitative data from techniques like X-ray crystallography (bond lengths, angles), and detailed comparative NMR and mass spectrometry fragmentation data are not available in comprehensive tables in the reviewed literature.

Experimental Protocols for Differentiation

The differentiation and quantification of Isoescin IA and Escin Ia are primarily achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of these isomers.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used. Examples include Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or SinoChrom ODS-BP (200 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an acidified aqueous solution (e.g., 0.1% phosphoric acid). A common mobile phase composition is a 39:61 (v/v) mixture of acetonitrile and 0.10% orthophosphoric acid solution.

-

Flow Rate: Typically around 0.5 to 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

Temperature: The separation is usually performed at a constant temperature, for example, 30 °C.

-

Sample Preparation: The saponins are extracted from the plant material using a solvent such as 70% methanol. The extract is then filtered before injection into the HPLC system.

Workflow for HPLC Analysis:

HPLC workflow for the analysis of Isoescin IA and Escin Ia.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Isoescin IA and Escin Ia. While complete, assigned, and tabulated comparative data is scarce in the literature, the key differences in their ¹H and ¹³C NMR spectra would arise from the different chemical environments of the protons and carbons near the C22 and C28 positions due to the positional difference of the acetyl group.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or pyridine-d₅ are commonly used.

-

Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of the chemical shifts.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the location of the acetyl group by observing the correlation between the methyl protons of the acetyl group and the carbonyl carbon, and the correlation of the proton at the acylated carbon (H-22 or H-28) with the acetyl carbonyl carbon.

-

-

Logical Workflow for NMR-based Isomer Differentiation:

NMR-based logical workflow for isomer differentiation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is used for the identification and structural analysis of these isomers.

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode, to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Analysis:

-

Full Scan MS: To determine the molecular weight of the compounds.

-

Differential Biological Activity and Signaling Pathways

The structural difference between Isoescin IA and Escin Ia leads to variations in their biological activities. Generally, the β-escin family (which includes Escin Ia) is considered to be more biologically active than the α-escin family (which includes Isoescin IA).[4] This has been observed in activities such as cytotoxicity and anti-inflammatory effects.

The anti-inflammatory effects of escin have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Escin has been shown to exert glucocorticoid-like anti-inflammatory effects, which may involve the glucocorticoid receptor (GR) and the subsequent inhibition of NF-κB.

Based on the higher potency of Escin Ia, it is plausible that it has a more pronounced inhibitory effect on the NF-κB pathway compared to Isoescin IA. A proposed differential mechanism is illustrated below.

Proposed differential inhibition of the NF-κB pathway by Escin Ia and Isoescin IA.

This diagram illustrates that an inflammatory stimulus (like LPS) activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and promote the expression of pro-inflammatory genes. Both Escin Ia and Isoescin IA are proposed to inhibit the IKK complex, with Escin Ia exhibiting a stronger inhibitory effect, leading to a more potent anti-inflammatory response.

Conclusion

The structural difference between Isoescin IA and Escin Ia, though subtle, is significant. The position of the acetyl group at C28 in Isoescin IA versus C22 in Escin Ia alters the molecule's three-dimensional shape and electron distribution, which in turn influences its biological activity. While detailed comparative quantitative structural data remains to be fully compiled in the literature, a combination of advanced chromatographic and spectroscopic techniques allows for their clear differentiation. The greater biological potency of Escin Ia, particularly its anti-inflammatory effects, is likely linked to a more effective modulation of key signaling pathways such as NF-κB. Further research into the precise quantitative structural details and the differential effects on signaling pathways will be crucial for the targeted development of these natural compounds as therapeutic agents.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Differences in the Inhibition of NF-κB by Turmeric and Its Curcuminoid Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoescin IA | HIV Protease | TargetMol [targetmol.com]

Spectroscopic and Chromatographic Profiling of Isoescin IA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data available for Isoescin IA, a prominent triterpenoid saponin found in horse chestnut seeds. This document is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of this and related natural products.

Mass Spectrometry Data of Isoescin IA

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial techniques for the characterization of Isoescin IA. The key mass spectrometric data are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₅₅H₈₆O₂₄ | [1] |

| Monoisotopic Mass | 1130.55090361 Da | [1] |

| [M+Na]⁺ ion | m/z 1153 | [2] |

| MS/MS Transition (for quantification) | m/z 1113.8 → m/z 807.6 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Isoescin IA

Experimental Protocols

The following sections detail the methodologies for the extraction, separation, and analysis of Isoescin IA.

Extraction of Escin Isomers from Plant Material

A common method for the extraction of escin isomers, including Isoescin IA, from sources like the seeds of Aesculus chinensis involves accelerated solvent extraction (ASE).

Optimized ASE Parameters:

| Parameter | Value |

| Extraction Solvent | 70% Methanol |

| Extraction Temperature | 120 °C |

| Static Extraction Time | 7 minutes |

| Flush Volume | 60% |

| Extraction Cycles | 2 |

This optimized procedure has been shown to achieve near-quantitative extraction of the four major saponin isomers.[5]

Chromatographic Separation and Analysis

A robust and sensitive method for the simultaneous determination of four isomeric escin saponins (escin Ia, escin Ib, isoescin Ia, and isoescin Ib) in biological matrices has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Parameters:

| Parameter | Specification |

| Chromatography | |

| Column | SinoChrom ODS BP C₁₈ (4.6 mm × 200 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.10% phosphoric acid solution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (UV) | 203 nm |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| MS Scan Mode | Full scan from m/z 100 to 1500 |

| Reference Masses | m/z 121.050873 and 922.009798 |

This method demonstrates good linearity, precision, and recovery, making it suitable for quantitative analysis.[5]

Visualized Workflows and Relationships

General Workflow for Isoescin IA Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of Isoescin IA from a plant source.

Isomeric Relationship of Escin I Congeners

Isoescin IA is one of four main isomers in the escin I complex. Their separation and identification are critical for accurate pharmacological studies.

Hypothetical Signaling Pathway Inhibition

While specific signaling pathways for Isoescin IA are not yet fully elucidated, many triterpenoid saponins are known to exhibit anti-inflammatory and anti-cancer properties by modulating key signaling cascades. The following diagram illustrates a hypothetical mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoescin IA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoescin IA is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum) and Aesculus chinensis. As a component of the broader α-escin fraction, Isoescin IA, alongside its isomers, contributes to the well-documented anti-inflammatory, vasoprotective, and anti-edematous properties of horse chestnut seed extract. This technical guide provides a comprehensive overview of the physical and chemical properties of Isoescin IA, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Physical and Chemical Properties

Isoescin IA is a complex glycoside with a triterpenoid aglycone backbone. Its precise chemical structure and isomeric nature are critical to its biological function. The key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅₅H₈₆O₂₄ |

| Molecular Weight | 1131.26 g/mol [1] |

| Exact Mass | 1130.55090361 Da[2] |

| CAS Number | 219944-39-5[2] |

| Appearance | White to off-white powder. |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) at 60 mg/mL (53.04 mM), with sonication recommended for complete dissolution.[1] |

| Storage and Stability | As a powder, it is stable for 3 years at -20°C. In solvent, it should be stored at -80°C for up to 1 year.[1] |

| Melting Point | While a specific melting point for pure Isoescin IA is not readily available in the literature, α-escin, a mixture containing Isoescin IA, can be distinguished from its more active isomer, β-escin, by its melting point. This indicates that the melting point is a key characteristic property. |

| Specific Rotation ([α]D) | Similar to the melting point, a specific rotation value for pure Isoescin IA is not explicitly documented. However, the specific rotation of the α-escin mixture is a distinguishing feature from β-escin.[3] |

| Spectroscopic Data | Mass Spectrometry (MS): The [M+Na]⁺ ion for Isoescin IA is detected at m/z 1153.[4][5] Collision-induced dissociation (CID) mass spectra can be used to confirm the glycan sequence and the nature of the ester groups on the aglycone.[4][5] Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for the complete structural elucidation of Isoescin IA and its isomers. Infrared (IR) Spectroscopy: The IR spectrum of related escin compounds shows characteristic stretching bands for OH (3200-3500 cm⁻¹), aromatic ketone (around 1685 cm⁻¹), and ester (1100-1300 cm⁻¹) functional groups.[6] |

Experimental Protocols

Isolation and Purification of Isoescin IA by Preparative HPLC

This protocol outlines a general method for the separation and purification of Isoescin IA from a crude extract of Aesculus chinensis seeds.

Methodology:

-

Sample Preparation: A crude saponin extract is obtained from the seeds of Aesculus chinensis. This extract is then dissolved in a suitable solvent system, typically a mixture of methanol and water.

-

Chromatographic System: A preparative high-performance liquid chromatography (Pre-HPLC) system equipped with a C18 reversed-phase column is used.

-

Mobile Phase: A gradient mobile phase is employed, consisting of a mixture of methanol, water, and a small percentage of acetic acid to improve peak shape and resolution. The gradient is programmed to gradually increase the concentration of methanol to elute the different saponin isomers.

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 220 nm.

-

Fraction Collection: Fractions corresponding to the peak of Isoescin IA are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC. Fractions with a purity of over 99% are pooled and lyophilized to obtain pure Isoescin IA.[7]

Structural Characterization by Mass Spectrometry

This protocol describes the use of mass spectrometry for the identification and structural characterization of Isoescin IA.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Sample Infusion: The purified Isoescin IA sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Full Scan MS: A full scan mass spectrum is acquired in positive ion mode to determine the molecular weight of the compound. The [M+Na]⁺ adduct is typically observed for saponins.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The precursor ion corresponding to Isoescin IA is isolated and subjected to collision-induced dissociation (CID).

-

Fragment Analysis: The resulting fragment ions are analyzed to deduce the structure of the glycan chains and the aglycone. Characteristic losses of sugar moieties and acyl groups provide valuable structural information.[8]

Cytotoxicity Assessment by MTT Assay

This protocol provides a general method for evaluating the cytotoxic effects of Isoescin IA on a cancer cell line.

Methodology:

-

Cell Culture: Cancer cells (e.g., a human cancer cell line) are cultured in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Isoescin IA. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Biological Activity and Signaling Pathways

Isoescin IA, as a key constituent of escin, contributes to its therapeutic effects, primarily through its anti-inflammatory properties. The molecular mechanisms underlying these effects are complex and involve the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of escin, and by extension Isoescin IA, are believed to be mediated through a glucocorticoid-like mechanism.[9][10][11] This involves the modulation of the glucocorticoid receptor (GR) and subsequent downstream signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Escin has been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[9][10][11]

Caption: Inhibition of the NF-κB signaling pathway by Isoescin IA.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways can lead to the production of pro-inflammatory cytokines. There is evidence to suggest that escin can modulate MAPK signaling, contributing to its anti-inflammatory effects.

Caption: Modulation of the MAPK signaling pathway by Isoescin IA.

Other Biological Activities

Beyond its well-established anti-inflammatory effects, Isoescin IA has been investigated for other potential therapeutic applications. Notably, it has been reported to exhibit anti-HIV-1 protease activity, suggesting a potential role in antiviral drug development.[1]

Conclusion

Isoescin IA is a biologically active triterpenoid saponin with significant therapeutic potential, primarily attributed to its anti-inflammatory properties. This technical guide has provided a detailed summary of its physical and chemical characteristics, standardized experimental protocols for its study, and an overview of its known mechanisms of action involving key inflammatory signaling pathways. Further research is warranted to fully elucidate the specific contributions of Isoescin IA to the overall pharmacological profile of horse chestnut seed extract and to explore its potential in the development of novel therapeutic agents. The provided methodologies and data serve as a foundational resource for scientists and researchers in this endeavor.

References

- 1. Isoescin IA | HIV Protease | TargetMol [targetmol.com]

- 2. Isoescin IA | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.elewa.org [m.elewa.org]

- 4. mdpi.com [mdpi.com]

- 5. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fio.org.cn [fio.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoescin IA in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoescin IA, a prominent triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) and related species, is a cornerstone of the traditional use of this botanical in European folk medicine.[1][2][3] For centuries, extracts of horse chestnut have been utilized to treat a variety of ailments related to vascular health and inflammation. Modern phytochemical and pharmacological research has identified Isoescin IA, alongside its isomer Escin IA, as one of the principal bioactive constituents responsible for these therapeutic effects.[2] This technical guide provides an in-depth analysis of the role of Isoescin IA, focusing on its traditional applications, pharmacological properties, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Traditional and Modern Clinical Applications

The primary traditional application of horse chestnut seed extract, rich in Isoescin IA, is in the management of chronic venous insufficiency (CVI).[2][4] This condition is characterized by symptoms such as leg pain, edema (swelling), varicose veins, and itching, resulting from inadequate blood flow from the lower extremities back to the heart.[4] Traditional preparations were also employed for hemorrhoids, rheumatism, and to alleviate swelling from sprains and bruises.[1][4]

Modern clinical and pharmacological studies have substantiated these traditional uses, with standardized horse chestnut extracts being a registered drug in Germany for the treatment of peripheral vascular diseases.[1] The key therapeutic indications supported by scientific evidence include:

-

Chronic Venous Insufficiency (CVI): Alleviates symptoms like leg swelling, pain, and tenderness.[4]

-

Post-operative and Post-traumatic Edema: Manages swelling following injuries or surgical procedures.[1]

-

Inflammation: Exhibits potent anti-inflammatory effects.[1][5]

Pharmacological Properties and Mechanism of Action

Isoescin IA, as a key component of the broader escin mixture, contributes significantly to the extract's therapeutic profile. The primary pharmacological activities are anti-inflammatory, anti-edematous, and venotonic.

Anti-inflammatory and Anti-edematous Effects

The anti-inflammatory action of escin, and by extension Isoescin IA, is multifaceted. A key mechanism is its glucocorticoid-like activity . Escin has been shown to upregulate the expression of the glucocorticoid receptor (GR), which in turn inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[6][7] This inhibition leads to the downregulation of various inflammatory mediators.

The signaling pathway is as follows:

This mechanism effectively reduces capillary permeability and fluid leakage into the surrounding tissues, which is the basis of its anti-edematous effect.[5]

Venotonic Activity

Escin has been demonstrated to have a direct venotonic effect, meaning it increases the tone of venous walls.[8] This action is crucial for its efficacy in CVI. In-vitro studies on human saphenous vein segments have shown that escin induces a significant and sustained contraction.[8] This effect helps to improve venous return and reduce blood stasis in the lower limbs. The maximum contraction induced by escin is comparable to that of serotonin and dihydroergotamine.[8]

Quantitative Data

The following tables summarize the available quantitative data for Isoescin IA and related compounds.

Table 1: Composition of Saponins in Aesculus hippocastanum Seed Extract

| Saponin | Weight in Enriched Extract (%) |

| Escin Ia | 27.21 |

| Escin Ib | 21.99 |

| Isoescin Ia | 19.61 |

| Isoescin Ib | 15.99 |

| Other Escin Isomers | < 3% each |

| Data from a study by Gauthier et al. (2023) using LC-MS for quantitative analysis. |

Table 2: Pharmacokinetic Parameters of Isoescin IA in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (4 mg/kg) |

| t½ (h) | 1.8 ± 0.5 | 3.1 ± 0.9 |

| MRT (h) | 1.9 ± 0.3 | 4.3 ± 0.8 |

| AUC (ng·h/mL) | 1009.6 ± 201.5 | 100.2 ± 31.4 |

| Bioavailability (F) | - | < 0.25% |

| Data from a pharmacokinetic study in Wistar rats. Note the low oral bioavailability.[9] |

Table 3: Bioactivity Data for Isoescin IA and Related Compounds

| Compound | Activity | Assay | Result (IC₅₀) |

| Escin IA | Anti-HIV-1 Protease | Enzymatic Assay | 35 µM |

| Isoescin IA (as compound 18) | Cytotoxicity | MTT Assay (Hep G2 cells) | 21 µM |

| Isoescin IA (as compound 18) | Cytotoxicity | MTT Assay (HCT-116 cells) | 15 µM |

| Isoescin IA (as compound 18) | Cytotoxicity | MTT Assay (MGC-803 cells) | 18 µM |

| Cytotoxicity data may not be directly related to traditional uses but indicates biological activity.[10][11] |

Experimental Protocols

Extraction and Isolation of Isoescin IA

This protocol is based on methods described for the extraction of major saponins from Aesculus hippocastanum seeds.

References

- 1. scispace.com [scispace.com]

- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Horse Chestnut - NutraPedia [nutrahacker.com]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. What is Escin IA?_Chemicalbook [chemicalbook.com]

- 11. Frontiers | Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis [frontiersin.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Isoescin IA and its Role in Chronic Venous Insufficiency

November 10, 2025

Abstract

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to symptoms such as leg pain, edema, and skin changes.[1] Isoescin IA is a prominent triterpenoid saponin isomer found in Horse Chestnut Seed Extract (HCSE) from Aesculus hippocastan um.[2][3] Along with its stereoisomer, escin Ia, it is considered one of the primary active constituents responsible for the therapeutic effects of HCSE in CVI.[4] This document provides a comprehensive technical overview of Isoescin IA, focusing on its mechanism of action, relevant preclinical and clinical data, and the experimental methodologies used in its evaluation. While much of the existing research investigates the broader "escin" mixture, this guide synthesizes the available data to elucidate the specific role and characteristics of the Isoescin IA isomer.

Introduction to Isoescin IA

Escin is a complex mixture of saponins, traditionally categorized into α-escin and β-escin. β-escin, which is composed mainly of escin Ia and escin Ib, is considered the more pharmacologically active fraction.[5][6][7] α-escin is primarily composed of the isomers isoescin Ia and isoescin Ib.[5][7] Isoescin IA is, therefore, a key component of the total escin extract used clinically. Pharmacokinetic studies have revealed a dynamic relationship between escin Ia and isoescin Ia in vivo, where they undergo bidirectional interconversion.[2][3] This isomer interconversion suggests that the administration of either pure compound leads to exposure to the other, potentially contributing to a longer duration of clinical action for the complete escin mixture.[2][3]

Pharmacokinetics

The absorption of oral escin isomers is generally low.[2][3] Studies in rats have been crucial for understanding the pharmacokinetic profile of Isoescin IA.

Key Pharmacokinetic Parameters

A comparative study in Wistar rats provided insights into the pharmacokinetics of Isoescin IA when administered alone and as part of a sodium escinate mixture.

| Parameter | Administration of Pure Isoescin Ia (0.5 mg/kg i.v.) | Administration of Sodium Escinate (0.5 mg/kg Isoescin Ia equivalent, i.v.) | Administration of Pure Isoescin Ia (4 mg/kg oral) |

| t1/2 (h) | 0.44 ± 0.16 | 1.83 ± 0.48 | 4.39 ± 1.15 |

| MRT (h) | 0.35 ± 0.11 | 1.89 ± 0.29 | 6.27 ± 1.05 |

| CL (L/h/kg) | 0.81 ± 0.20 | 0.29 ± 0.05 | - |

| Vd (L/kg) | 0.40 ± 0.07 | 0.77 ± 0.19 | - |

| AUC (μg/L·h) | 631.7 ± 153.3 | 1756.9 ± 276.9 | 1481.3 ± 321.6 |

| Bioavailability (F) | - | - | <0.25% |

| (Data synthesized from Wu et al., 2012)[2][3] |

Isomer Interconversion

A critical aspect of Isoescin IA pharmacology is its in vivo conversion to Escin Ia. The conversion from Escin Ia to Isoescin IA is significantly more extensive than the reverse.[2][3] This dynamic equilibrium is a key consideration in drug development and analysis.

Mechanism of Action in Chronic Venous Insufficiency

The therapeutic efficacy of Isoescin IA in CVI stems from a multifactorial mechanism of action, primarily characterized by anti-inflammatory, anti-edematous, and venotonic properties.[8][9]

Anti-Inflammatory and Anti-Edematous Effects

Isoescin IA contributes to the reduction of inflammation and edema through several pathways:

-

Decreased Vascular Permeability: Escin isomers inhibit the increase in vascular permeability induced by inflammatory agents like histamine and acetic acid.[10] This "capillary-sealing" effect reduces the leakage of fluid into surrounding tissues, a hallmark of CVI.[7][11]

-

Inhibition of Inflammatory Mediators: The compound modulates key inflammatory signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes.[11][12] This leads to reduced production of inflammatory cytokines such as TNF-α and IL-6.[13]

-

Endothelial Protection: In hypoxic conditions, which are common in CVI, escin helps preserve endothelial cell morphology and function.[9][12] It prevents the hypoxia-induced disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is crucial for maintaining the integrity of the endothelial barrier.[8][9]

Venotonic Effects

Escin increases venous tone, which improves venous return and reduces venous stasis.[6][9] This effect is believed to be mediated by:

-

Prostaglandin F2α (PGF2α) Dependence: In vitro studies on human saphenous veins show that the increase in venous tone induced by escin is abolished by NSAIDs like indomethacin, indicating a PGF2α-dependent mechanism.[9]

-

Calcium-Dependent Contraction: The contractile effect of escin on venous smooth muscle is dependent on an influx of extracellular Ca²⁺.[14]

Core Signaling Pathways

Preclinical and Clinical Evidence

Evidence for the efficacy of escin-containing compounds comes from a range of preclinical models and human clinical trials. While data specific to Isoescin IA is limited, the results from HCSE (standardized to escin content) are considered representative.

Summary of Preclinical Data

| Model | Key Findings | Reference |

| Carrageenan-Induced Rat Paw Edema | Escin (200 mg/kg) inhibited the first phase of edema formation. | [10] |

| Acetic Acid-Induced Vascular Permeability (Mouse) | Escins Ia, Ib, IIa, and IIb (50-200 mg/kg) inhibited increased permeability. | [10] |

| Hypoxia in Human Umbilical Vein Endothelial Cells (HUVECs) | Escin prevented hypoxia-induced ATP reduction and disruption of endothelial cytoskeleton and PECAM-1 distribution. | [8][9] |

| Isolated Human Saphenous Vein | Escin (5–10 µg/mL) induced a sustained increase in venous tone. | [9] |

Summary of Clinical Trial Data (Horse Chestnut Seed Extract)

| Outcome Measure | Result | Confidence Interval (95% CI) | Reference |

| Leg Volume Reduction vs. Placebo | Weighted Mean Difference: 32.1 mL | 13.49 to 50.72 mL | [15][16] |

| Leg Volume Reduction vs. Placebo | Mean Difference: 46.4 mL | 11.3 to 81.4 mL | [17] |

| Leg Pain Reduction vs. Placebo (100mm VAS) | Weighted Mean Difference: 42.4 mm | 34.9 to 49.9 mm | [1][15] |

| Capillary Filtration Coefficient vs. Placebo | 22% decrease 3 hours post-dose (100 mg escin) | - | [18] |

Experimental Protocols

The following sections outline the typical methodologies employed in the evaluation of Isoescin IA and related compounds.

Protocol: Pharmacokinetic Analysis in Rats

-

Objective: To determine the pharmacokinetic profile and interconversion of Isoescin IA and Escin Ia.

-

Model: Male Wistar rats.

-

Procedure:

-

Rats are administered the test compound (e.g., pure Isoescin Ia or sodium escinate) via intravenous (i.v.) or oral (p.o.) routes at specified doses (e.g., 0.5 mg/kg i.v., 4 mg/kg p.o.).[3]

-

Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma is separated by centrifugation.

-

Plasma concentrations of Isoescin IA and Escin Ia are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

-

Pharmacokinetic parameters (t1/2, AUC, CL, etc.) are calculated using non-compartmental analysis software.[3]

-

Protocol: Endothelial Cell Response to Inflammatory Stimuli

-

Objective: To assess the effect of Isoescin IA on endothelial inflammation and barrier function.

-

Model: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

HUVECs are cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of β-escin (e.g., up to 2 μM) for a specified duration.

-

Inflammation is induced using TNF-α.[12]

-

Endpoint Analysis:

-

Cell Migration: Assessed using a wound-healing or scratch assay.[12]

-

Monolayer Permeability: Measured by tracking the passage of a fluorescent tracer across the cell monolayer.

-

NF-κB Activation: Determined by Western blot for phosphorylated NF-κB subunits or by reporter gene assays.[12]

-

Actin Cytoskeleton Integrity: Visualized by staining fibrillar actin with phalloidin and imaging via confocal microscopy.[12]

-

-

Safety and Tolerability

Clinical trials and meta-analyses of HCSE have consistently shown it to be a safe and well-tolerated treatment for CVI.[1][15] Adverse events are typically mild, infrequent, and transient.[8] The most commonly reported side effects include gastrointestinal complaints, dizziness, headache, and pruritus.[8][16] No severe adverse events have been reported in the major clinical studies.[17]

Conclusion

Isoescin IA is a critical bioactive constituent of horse chestnut seed extract, contributing significantly to its therapeutic efficacy in chronic venous insufficiency. Its pleiotropic mechanism of action—encompassing anti-inflammatory, anti-edematous, and venotonic effects—addresses multiple facets of CVI pathophysiology. While further research is needed to fully delineate the specific contributions of the Isoescin IA isomer from the broader escin mixture, the existing body of evidence strongly supports its role as a key mediator of the clinical benefits observed with HCSE. The compound's favorable safety profile makes it a valuable component in the management of CVI.

References

- 1. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. m.elewa.org [m.elewa.org]

- 8. researchgate.net [researchgate.net]

- 9. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Aescin? [synapse.patsnap.com]

- 12. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sonwuapi.com [sonwuapi.com]

- 14. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Horse chestnut seed extract for long-term or chronic venous insufficiency | Cochrane [cochrane.org]

- 17. Efficacy, routine effectiveness, and safety of horsechestnut seed extract in the treatment of chronic venous insufficiency. A meta-analysis of randomized controlled trials and large observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Effects of horse-chestnut seed extract on transcapillary filtration in chronic venous insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isoescin IA from Aesculus hippocastanum Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoescin IA, a prominent triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant interest within the pharmaceutical and research communities. As an isomer of escin IA, it contributes to the complex mixture of saponins collectively known as "escin," which is recognized for its therapeutic properties, including anti-inflammatory, anti-edematous, and venotonic effects.[1] The distinct pharmacological profile of isoescin IA necessitates robust and efficient methods for its extraction and purification to facilitate further investigation into its mechanism of action and potential drug development.

These application notes provide detailed protocols for the extraction of isoescin IA from Aesculus hippocastanum seeds, methods for its purification, and an overview of its putative anti-inflammatory signaling pathway. The quantitative data presented herein offers a comparative analysis of different extraction methodologies, aiding researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Quantitative Analysis of Isoescin IA Extraction

The following tables summarize the quantitative data from various studies on the extraction of isoescin IA and related saponins from Aesculus hippocastanum seeds.

Table 1: Saponin Content in Aesculus hippocastanum Seed Extracts

| Saponin | %-Weight in Enriched Extract | Mass Fraction in Seed (mg/g) | Molar Proportion (%) | Retention Time (min) |

| Escin Ia | 27.21% | 79.46 | 21.72% | 7.96 |

| Escin Ib | 21.99% | - | 18.40% | 8.25 |

| Isoescin Ia | 19.61% | - | 10.77% | 8.59 |

| Isoescin Ib | 15.99% | - | - | 8.88 |

Data compiled from a study utilizing LC-MS for qualitative and quantitative analysis of an enriched saponin extract.[2]

Table 2: Comparison of Saponin Content in Seed Endosperm and Skin

| Sample (Year Harvested) | Total Escins in Endosperm (g/kg) | Total Escins in Skin (g/kg) |

| 2012 | 52.05 ± 0.67 | 0.32 ± 0.012 |

| 2014 | 34.9 ± 0.51 | 0.19 ± 0.009 |

This table highlights the significant difference in saponin concentration between the endosperm and the skin of the seeds, as well as the impact of storage time on the total escin content.[3][4]

Table 3: Recovery of Saponins Using Accelerated Solvent Extraction (ASE)

| Saponin | Original Amount (mg) | Added Amount (mg) | Detected Amount (mg) | Recovery (%) | R.S.D. (%) |

| Escin Ia | 18.4 | 14.6 | - | 95.2 - 97.3 | <5.0% |

| Escin Ib | - | - | - | 95.2 - 97.3 | <5.0% |

| Isoescin Ia | - | - | - | 95.2 - 97.3 | <5.0% |

| Isoescin Ib | - | - | - | 95.2 - 97.3 | <5.0% |

This data demonstrates the high recovery and precision of the ASE method for extracting major saponins, including isoescin IA.[5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Isoescin IA

This protocol is adapted from a method developed for the quantitative determination of four major saponins in Aesculus hippocastanum seeds.[2][3][6]

1. Sample Preparation: a. Dry the Aesculus hippocastanum seeds at room temperature. b. Grind the dried seeds into a fine powder using a cyclone mill and pass through a sieve.

2. Ultrasonic Extraction: a. Mix 2 g of the powdered seed sample with 150 mL of 70% methanol in a suitable flask. b. Place the flask in an ultrasonic bath. c. Sonicate the mixture for 4 hours at a temperature of 80°C.[2][4] d. To enhance the extraction yield, repeat the extraction process three additional times with fresh solvent. e. Combine the extracts from all four extractions.

3. Post-Extraction Processing: a. Centrifuge the combined extract at 2580 x g for 10 minutes. b. Collect the supernatant and evaporate it to dryness using a rotary evaporator at 50°C. c. Dissolve the resulting residue in 50 mL of 70% methanol. d. Filter the solution through a 0.2 µm nylon membrane filter prior to HPLC analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) of Isoescin IA

This protocol is based on an optimized procedure for the extraction of major saponins from Aesculus seeds.[5]

1. Sample Preparation: a. Grind the dried seeds of Aesculus hippocastanum and sieve to a particle size of 0.3 mm.

2. ASE System Parameters: a. Extraction Solvent: 70% Methanol. b. Extraction Temperature: 120°C. c. Static Extraction Time: 7 minutes. d. Flush Volume: 60%. e. Extraction Cycles: 2.

3. Extraction Procedure: a. Load the prepared seed powder into the ASE extraction cell. b. Run the extraction using the parameters specified above. c. The system will automatically collect the extract.

4. Post-Extraction Processing: a. The collected extract can be directly prepared for HPLC analysis. Dissolve a known amount of the dried extract in methanol and filter through a 0.45 µm nylon filter membrane.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Isoescin IA Purification

This protocol outlines a method for the large-scale purification of isoescin IA from a crude saponin extract.[7]

1. Preparation of Crude Saponin Extract: a. Obtain a crude extract of total saponins from Aesculus hippocastanum seeds using one of the extraction methods described above.

2. Preparative HPLC System and Conditions: a. Column: A suitable preparative C18 column. b. Mobile Phase: A gradient system composed of methanol, water, and acetic acid. The specific gradient should be optimized based on the initial analytical separation of the crude extract. c. Detection: UV detector, wavelength set according to the absorbance maximum of isoescin IA (e.g., 203-220 nm).[5][8] d. Injection Volume: Dependent on the column size and concentration of the crude extract.

3. Purification Procedure: a. Dissolve the crude saponin extract in the initial mobile phase solvent. b. Perform multiple injections of the crude extract onto the preparative HPLC system. c. Collect the fraction corresponding to the retention time of isoescin IA, as determined by prior analytical HPLC analysis. d. Pool the collected fractions containing isoescin IA.

4. Post-Purification Processing: a. Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified isoescin IA. b. The purity of the isolated isoescin IA can be confirmed by analytical HPLC and mass spectrometry. A purity of over 99% can be achieved with this method.[7]

Mandatory Visualizations

Experimental Workflow for Isoescin IA Extraction and Purification

References

- 1. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography [apb.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. fio.org.cn [fio.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

Preparative HPLC Purification of Isoescin IA from Total Saponins

Application Note and Protocol

This document provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of Isoescin IA, a bioactive triterpenoid saponin, from a crude mixture of total saponins extracted from the seeds of Aesculus chinensis. This method is intended for researchers, scientists, and drug development professionals engaged in the isolation and purification of natural products.

Introduction

Isoescin IA is one of four major isomeric saponins found in the seeds of Aesculus chinensis, alongside Escin Ia, Escin Ib, and Isoescin Ib.[1][2] These compounds exhibit various biological activities, including anti-inflammatory and anti-edema effects.[2] Due to their structural similarity, the separation of these isomers presents a significant chromatographic challenge.[3] This protocol describes an efficient, single-step preparative HPLC method for the large-scale isolation of Isoescin IA with high purity.[1][2]

Materials and Reagents

-

Crude total saponins from Aesculus chinensis

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Deionized water

-

DMSO (for solubility testing, if required)[4]

Equipment

-

Preparative HPLC system (e.g., Beckman Instruments Inc. system)[3]

-

Preparative reverse-phase C18 column

-

UV detector

-

Fraction collector

-

Rotary evaporator

-

Analytical HPLC system for purity analysis

Experimental Protocol

Sample Preparation

The sample solution is prepared by dissolving the crude total saponins in a mixture of deionized water and methanol.[3]

-

Procedure: Dissolve 50 g of crude total saponins in 500 mL of a water-methanol (5:1 v/v) solvent system.[3]

-

Note: Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.[4]

Preparative HPLC Purification

The separation of Isoescin IA is achieved using a gradient elution on a preparative reverse-phase C18 column.

-

Column Equilibration: Before injection, equilibrate the preparative column with the initial mobile phase composition (Methanol:0.1% Acetic Acid in water, 20:80 v/v) at a flow rate of 20 mL/min until a stable baseline is achieved.[3]

-

Injection: Inject 20 mL of the prepared sample solution, containing 2.0 g of total saponins, onto the column.[3]

-

Chromatographic Conditions: The separation is performed using a gradient mobile phase system.[1][2][3] The effluent is monitored at a wavelength of 210 nm.[3]

Table 1: Preparative HPLC Parameters [3]

| Parameter | Value |

| Instrument | Beckman Preparative HPLC System |

| Column | Preparative Reverse-Phase C18 |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 mL (containing 2.0 g of total saponins) |

Table 2: Mobile Phase Gradient Program [3]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 20 | 80 | 20 |

| 20 - 80 | 80 → 40 | 20 → 60 |

| 80 - 100 | 40 → 20 | 60 → 80 |

| 100 - 120 | 20 → 0 | 80 → 100 |

Fraction Collection and Post-Purification Processing

-

Fraction Collection: Collect the fractions corresponding to the peak of Isoescin IA based on the chromatogram. In a typical elution profile, the peaks correspond to Escin Ia, Isoescin Ia, Escin Ib, and Isoescin Ib in that order.[3]

-

Solvent Removal: Concentrate the collected fractions containing Isoescin IA using a rotary evaporator to remove the mobile phase solvents.

-

Column Washing: After each run, wash the column with methanol to remove any remaining compounds.[3]

Purity Analysis

The purity of the isolated Isoescin IA should be confirmed using an analytical HPLC method.

Table 3: Analytical HPLC Parameters for Purity Assessment [3]

| Parameter | Value |

| Column | Analytical C18 |

| Mobile Phase | Acetonitrile:0.1% Acetic Acid in Water (67:33 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 28°C |

| Detection | UV |

Results

Following this protocol, a significant amount of Isoescin IA can be purified from the crude extract of total saponins. From an initial 50 g of total saponins, approximately 2.8 g of Isoescin Ia with a purity of over 99% can be obtained.[1][2] The entire preparative purification of the four isomeric saponins can be completed in a single run of 120 minutes.[1][2]

Workflow Diagram

Caption: Workflow for the preparative HPLC purification of Isoescin IA.

References

Application Note: Quantification of Isoescin IA in Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isoescin IA in plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other clinical research applications requiring accurate measurement of Isoescin IA in a biological matrix.

Introduction

Isoescin IA is one of the primary active saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It, along with its isomers, is known for its anti-inflammatory, anti-edema, and venotonic properties. Accurate quantification of Isoescin IA in plasma is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Isoescin IA in plasma.

Data Presentation

The quantitative performance of this LC-MS/MS method has been validated and the key parameters are summarized in the table below.[1][2]

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 33 pg/mL[1][2] |

| Linearity Range | up to 10 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.996[1][2] |

| Intra-day Precision (%RSD) | < 15%[1][2] |

| Inter-day Precision (%RSD) | < 15%[1][2] |

| Accuracy (%RE) | -5.3% to 6.1%[1][2] |

Experimental Protocols

Materials and Reagents

-

Isoescin IA reference standard

-

Telmisartan (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

C18 Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

LC System: Agilent 1100 series or equivalent

-

Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

-

Analytical Column: HC-C18 column (5 µm, 150 x 4.6 mm i.d.) or equivalent.[3]

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare stock solutions of Isoescin IA and the internal standard (Telmisartan) in methanol at a concentration of 1 mg/mL.[3]

-

Working Standard Solutions: Prepare serial dilutions of the Isoescin IA stock solution with a mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

-

Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

-

Add 1% formic acid to the plasma samples for stability.[1][2][3]

-

Vortex mix the samples.

-

Condition a C18 SPE cartridge with methanol followed by water.[3]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[1][2]

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of Isoescin IA from its isomers and other endogenous plasma components.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transition for Telmisartan (IS): m/z 515.2 → 276.1.[3]

-

Source Temperature: 400 °C.[3]

-

Ion Spray Voltage: 5500 V.[3]

-

Declustering Potential: 95 V for Isoescin IA.[3]

-

Collision Energy: 21 eV for Isoescin IA.[3]

-

Mandatory Visualization

Caption: Experimental workflow for the quantification of Isoescin IA in plasma.

Caption: Key parameters for LC-MS/MS method validation.

References

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoescin IA, along with its related triterpene saponins like Escin Ia, Escin Ib, and Isoescin Ib, are the major bioactive constituents found in the seeds of Aesculus species, such as Aesculus hippocastanum (horse chestnut) and Aesculus chinensis.[1][2] These compounds are of significant pharmaceutical interest due to their anti-inflammatory, vasoprotective, and antiedemic properties.[2] Traditional solvent extraction methods for these saponins are often time-consuming and require large volumes of organic solvents.[3][4] Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, offering a significant improvement over conventional methods.[5][6][7][8] This application note provides a detailed protocol for the efficient extraction of Isoescin IA and related saponins using ASE, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle of Accelerated Solvent Extraction (ASE) ASE operates by using common solvents at temperatures above their atmospheric boiling points.[1][7] High pressure is applied to the extraction cell to maintain the solvent in its liquid state.[9] This combination of high temperature and pressure offers several advantages:

-

Increased Solubility: Higher temperatures increase the ability of the solvent to solubilize the target analytes.[1]

-

Reduced Solvent Viscosity: Elevated temperatures decrease the viscosity of the solvent, allowing for better penetration into the sample matrix.[1]

-

Improved Mass Transfer: The kinetics of the extraction process are enhanced, leading to faster and more complete extraction.

-

Reduced Solvent Consumption: The high efficiency of the process significantly reduces the amount of solvent required compared to methods like Soxhlet.[5][7]

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is crucial for achieving efficient and reproducible extractions.

Materials:

-

Dried seeds of Aesculus chinensis Bunge or related species.

-

Mortar and pestle or analytical grinder.

-

Stainless steel sieve (0.3 mm pore size).

-

Diatomaceous earth (or equivalent dispersing agent).

Procedure:

-

Grind the dried seeds into a fine powder using a mortar and pestle or an analytical grinder.[5]

-

Pass the ground material through a 0.3 mm stainless steel sieve to ensure a uniform particle size.[5]

-

For each extraction, accurately weigh approximately 2.0 g of the sieved plant material.

-

Mix the sample homogeneously with an equal weight of diatomaceous earth. This prevents the sample from aggregating under pressure and ensures consistent solvent flow.[5]

-

Load the mixture into the ASE extraction cell.

Optimized Accelerated Solvent Extraction (ASE) Protocol

This protocol is optimized for the extraction of Escin Ia, Escin Ib, Isoescin Ia, and Isoescin Ib.[1][10][11]

Instrumentation:

-

ASE System (e.g., Dionex ASE 100/350 or similar)

-

34 mL stainless steel extraction cells

Procedure:

-

Place the prepared extraction cells into the ASE system carousel.

-

Set the operational parameters according to the optimized conditions summarized in Table 1 .

-

Begin the automated extraction sequence. The system will pressurize the cell with the extraction solvent and heat it to the set temperature.

-

The extraction proceeds through two static cycles, where the sample is exposed to the heated, pressurized solvent for 7 minutes per cycle.[1][10][11]

-

After the static cycles, the extract is purged from the cell with nitrogen gas into a collection vial.

-

The total extraction process is completed in a short timeframe, yielding an extract ready for downstream processing.

Post-Extraction Processing and Sample Analysis Protocol

Procedure:

-

Evaporate the collected ASE extract to dryness using a rotary evaporator at approximately 50°C.[5]

-

Re-dissolve the dried residue in a precise volume (e.g., 50 mL) of methanol.[1][5]

-

Filter the solution through a 0.45 μm nylon filter membrane prior to injection into the HPLC system for analysis.[1][5]

-

Quantify the concentration of Isoescin IA and other target saponins using an HPLC-DAD system with the parameters outlined in Table 3 .

Data Presentation

Quantitative data from the optimized extraction and analysis method are summarized below.

Table 1: Optimized ASE Parameters for Saponin Extraction

| Parameter | Optimized Value |

|---|---|

| Extraction Solvent | 70% (v/v) Aqueous Methanol[1][10][11] |

| Extraction Temperature | 120 °C[1][10][11] |

| Static Extraction Time | 7 minutes[1][10][11] |

| Number of Cycles | 2[1][10][11] |

| Flush Volume | 60% of cell volume[1][10][11] |

| System Pressure | 1500 psi (10 MPa)[9] |

| Purge Time | 90 seconds |

Table 2: Method Recovery and Precision for Target Saponins Data obtained by the standard addition method.[1]

| Compound | Average Recovery (%) | Relative Standard Deviation (R.S.D.) |

|---|---|---|

| Isoescin Ia | 95.2% | < 5.0% |

| Isoescin Ib | 96.5% | < 5.0% |

| Escin Ia | 97.3% | < 5.0% |

| Escin Ib | 96.8% | < 5.0% |

Table 3: HPLC-DAD Analysis Parameters

| Parameter | Value |

|---|---|

| HPLC Column | SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm)[1][10][11] |

| Mobile Phase | Acetonitrile and 0.10% Phosphoric Acid Solution[1][10][11] |

| Elution Mode | Gradient or Isocratic (as per specific method) |

| Flow Rate | 1.0 mL/min[1][10][11] |

| Detection Wavelength | 203 nm[1][10][11] |

| Injection Volume | 10 μL[1][10][11] |

| Column Temperature | Ambient or controlled (e.g., 30 °C)[12] |

Table 4: Analytical Method Validation Data

| Parameter | Escin Ia | Escin Ib | Isoescin Ia | Isoescin Ib |

|---|---|---|---|---|

| Linearity (r²) | > 0.9994[10] | > 0.9994[10] | > 0.9994[10] | > 0.9994[10] |

| Precision (R.S.D.) | < 1.5%[10] | < 1.5%[10] | < 1.5%[10] | < 1.5%[10] |

| LOD (μg/mL) | 0.40[10] | 0.55[10] | 0.75[10] | 0.60[10] |

Visualizations